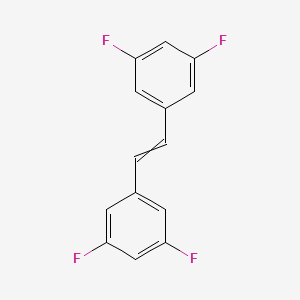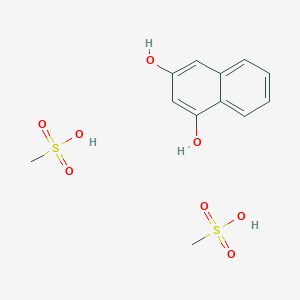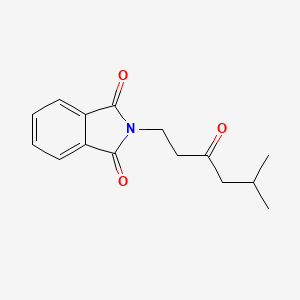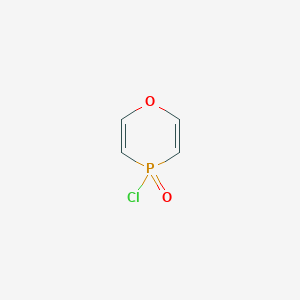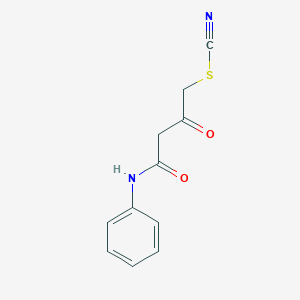
4-Anilino-2,4-dioxobutyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-2,4-dioxobutyl thiocyanate is an organic compound with a complex structure that includes an aniline group, a dioxobutyl moiety, and a thiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2,4-dioxobutyl thiocyanate typically involves the reaction of aniline derivatives with dioxobutyl compounds and thiocyanate sources. One common method involves the reaction of aniline with 2,4-dioxobutyl chloride in the presence of a base, followed by the addition of thiocyanate salts under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-2,4-dioxobutyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The dioxobutyl moiety can be reduced to form alcohol derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
4-Anilino-2,4-dioxobutyl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Anilino-2,4-dioxobutyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with metal ions in enzymes, leading to inhibition of enzyme activity. The aniline group can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Anilinoquinoline Derivatives: These compounds also contain an aniline group and have been studied for their anticancer properties.
2,4-Disubstituted Thiazoles: These compounds share the dioxobutyl moiety and have diverse biological activities.
Uniqueness
4-Anilino-2,4-dioxobutyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
117534-53-9 |
|---|---|
Formule moléculaire |
C11H10N2O2S |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
(4-anilino-2,4-dioxobutyl) thiocyanate |
InChI |
InChI=1S/C11H10N2O2S/c12-8-16-7-10(14)6-11(15)13-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,15) |
Clé InChI |
XUMOJOPCRLZJMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CC(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


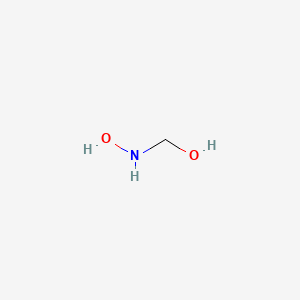
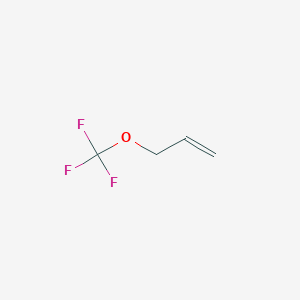
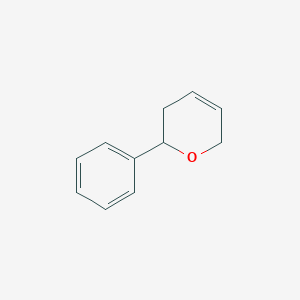
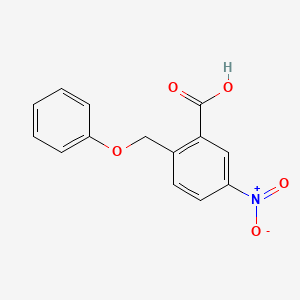
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
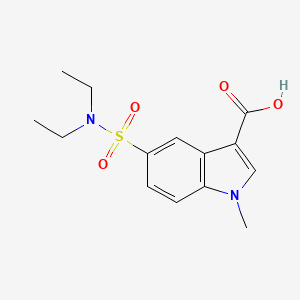
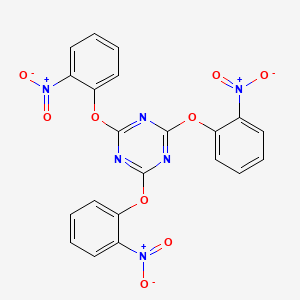
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)

